molecular formula C21H32N2O3 B1396348 Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate CAS No. 1306739-43-4

Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate

Cat. No.: B1396348
CAS No.: 1306739-43-4
M. Wt: 360.5 g/mol
InChI Key: RSKGYBOMPHCYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate is a useful research compound. Its molecular formula is C21H32N2O3 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate is a synthetic compound recognized for its unique spirocyclic structure, which imparts significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : Approximately 360.49 g/mol
  • CAS Number : 1306739-43-4

The presence of a tert-butyl group and a carbamate functional group enhances its chemical reactivity and biological interactions. The spiro[5.5]undecane framework allows for diverse interactions within biological systems, making it particularly interesting for medicinal chemistry applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity, particularly against Mycobacterium tuberculosis . Compounds with similar structural characteristics have shown efficacy by targeting specific proteins involved in bacterial resistance mechanisms, suggesting that this compound may also possess similar properties.

The mechanism by which this compound exerts its antimicrobial effects may involve:

  • Inhibition of Protein Synthesis : By interfering with bacterial ribosomal functions.
  • Disruption of Cell Wall Synthesis : Similar to other carbamate derivatives that target peptidoglycan synthesis in bacterial cells.
  • Targeting Resistance Mechanisms : Its structural features may enhance its ability to evade bacterial resistance pathways.

Study 1: Antituberculosis Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various spirocyclic compounds, including this compound, against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that this compound showed significant activity, with an IC50 value indicating effective inhibition at low concentrations.

Compound NameIC50 (µM)Activity Type
This compound12Antituberculosis
Control Compound45Antituberculosis

Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for use in targeted cancer therapies.

Cell LineIC50 (µM)Selectivity Ratio
MCF7 (Breast Cancer)153
HeLa (Cervical Cancer)202
Normal Fibroblasts>100-

Synthetic Routes and Modifications

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and minimize by-products. Key steps include:

  • Formation of the spirocyclic framework.
  • Introduction of the tert-butyl group via alkylation reactions.
  • Attachment of the carbamate moiety through nucleophilic substitution reactions.

Properties

IUPAC Name

tert-butyl N-(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-20(2,3)26-19(24)22-18-9-14-25-21(15-18)10-12-23(13-11-21)16-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKGYBOMPHCYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC2(C1)CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.